

# The Discovery and Development of Edratide (TV-4710): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Edratide |           |
| Cat. No.:            | B1602343 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Edratide** (TV-4710) is a novel synthetic peptide developed for the treatment of systemic lupus erythematosus (SLE). It is a 19-amino acid peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] The development of **Edratide** stems from research conducted by Professor Edna Mozes at the Weizmann Institute of Science in Israel and was further developed by Teva Pharmaceutical Industries.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of **Edratide**.

## Introduction: The Rationale for Edratide in SLE

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies, particularly anti-DNA antibodies, and a dysregulation of the immune system involving T and B cells, cytokines, and apoptosis.[1][3] **Edratide** was designed as a tolerogenic peptide to specifically modulate the immune response in SLE.[3][4] Its sequence is derived from the CDR1 of a pathogenic human anti-DNA monoclonal antibody bearing the 16/6 idiotype, which has been found to have clinical relevance in SLE patients.[2]

Amino Acid Sequence: H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I-G[5]

# **Mechanism of Action**

## Foundational & Exploratory





**Edratide** exerts its immunomodulatory effects through a multi-faceted mechanism that leads to the downregulation of SLE-associated autoreactive T and B cells.[1][5] Preclinical and clinical studies suggest that **Edratide**'s therapeutic effects are mediated by:

- Cytokine Modulation: Edratide has been shown to down-regulate the mRNA expression of pro-inflammatory cytokines including IL-1β, TNF-α, IFN-γ, and IL-10, as well as the B-lymphocyte stimulator (BLyS).[3][4] Conversely, it up-regulates the expression of the immunosuppressive cytokine TGF-β.[3][4]
- Induction of Regulatory T-cells (Tregs): Treatment with **Edratide** leads to an up-regulation of FoxP3, a key transcription factor for the development and function of Tregs.[3][4]
- Regulation of Apoptosis: **Edratide** influences apoptosis-related pathways by down-regulating the expression of the pro-apoptotic molecules caspase-3 and caspase-8, and up-regulating the anti-apoptotic molecule Bcl-xL.[4][6]

The proposed signaling pathway for **Edratide**'s action is depicted in the following diagram:





Click to download full resolution via product page

Caption: Proposed Signaling Pathway of **Edratide** in Immune Modulation.



# **Preclinical Development**

Edratide has been evaluated in several relevant in-vitro and in-vivo models for lupus.[2]

### In Vivo Studies in Murine Models

In (NZB x NZW)F1 mice, a well-established model for SLE, treatment with **Edratide** demonstrated significant therapeutic effects:

- Reduction of Kidney Damage: Edratide treatment significantly reduced immune complex deposits in the kidneys and improved proteinuria and leucopenia.[5]
- Modulation of Autoantibodies: The treatment led to a downregulation of anti-dsDNA-specific antibodies.[5]
- Gene Expression Profiling: DNA microarray analysis of spleen cells from treated mice showed that **Edratide** restored the expression of numerous genes to levels comparable to healthy controls.[7] Specifically, it up-regulated RNA transcripts of Tnfsf4, Il5ra, Zbtb20, and Nid1, and down-regulated transcripts of Tfpi and S100a8.[7]

## In Vivo Studies in a Porcine Model

In a large animal (porcine) model, administration of **Edratide** resulted in an improvement in clinical SLE-related manifestations.[5] This was associated with reduced gene expression of pathogenic cytokines (IL-10, TNF $\alpha$ , IFN- $\gamma$ , and IL-1 $\beta$ ) and an elevation in the expression of TGF- $\beta$ , the anti-apoptotic molecule Bcl-xL, and the suppressive master gene, Foxp3.[5]

# **Clinical Development**

**Edratide** has undergone Phase I and Phase II clinical trials.[2] The most significant study is the Phase II PRELUDE trial.

# The PRELUDE Study (Phase II)

The PRELUDE study (NCT00203151) was a multinational, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy, tolerability, and safety of **Edratide** in patients with mild-to-moderate SLE.[1][8]



#### Study Design:

- Participants: 340 patients with active SLE (SLEDAI-2K score of 6-12).[1][9]
- Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections of:
  - o 0.5 mg Edratide
  - 1.0 mg Edratide
  - o 2.5 mg Edratide
  - Placebo[1][5]
- Duration: 26 weeks of treatment.[2]

The workflow of the PRELUDE clinical trial is illustrated below:



#### Patient Screening & Enrollment Screening of SLE Patients (N=340) SLEDAI-2K: 6-12 Randomization Randomization Randomization Randomization Randomization (1:1:1) Edratide 0.5 mg Placebo Edratide 1.0 mg Edratide 2.5 mg (Subcutaneous, Weekly) (Subcutaneous, Weekly) (Subcutaneous, Weekly) (Subcutaneous, Weekly) Treatment Period (26 Weeks) Weekly Administration Data Collection Data Collection **Endpoint Assessment** Primary Endpoints: Secondary Endpoints: - SLEDAI-2K Reduction - BILAG Responder Index - Adjusted Mean SLEDAI (AMS) - Medicinal Flare Analysis

Analysis

**Trial Outcomes** 

Positive Trend in Secondary Endpoints

(BILAG met for 0.5 mg dose)

Analysis

Analysis

Analysis

Analysis

PRELUDE (Phase II) Clinical Trial Workflow

#### Click to download full resolution via product page

Caption: PRELUDE (Phase II) Clinical Trial Workflow.

Analysis

Primary Endpoints Not Met

Results:



**Edratide** was found to be safe and well-tolerated.[1][2] However, the study did not meet its primary endpoints based on the Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K).[1][9]

Despite failing to meet the primary endpoints, some encouraging results were observed in the secondary endpoints:

- BILAG Responder Index: The British Isles Lupus Assessment Group (BILAG) Responder Index, a secondary endpoint, was met in the 0.5 mg Edratide group.[1][9]
- Subgroup Analysis: Post-hoc analyses showed that the positive effect of the 0.5 mg dose on the BILAG score was also observed in several subgroups, including patients on low or no steroids and those who were seropositive.[9]

Quantitative Summary of Key PRELUDE Trial Results

| Endpoint                                    | 0.5 mg<br>Edratide | 1.0 mg<br>Edratide | 2.5 mg<br>Edratide | Placebo | p-value (0.5<br>mg vs<br>Placebo) |
|---------------------------------------------|--------------------|--------------------|--------------------|---------|-----------------------------------|
| BILAG<br>Responder<br>Index (ITT<br>Cohort) | 40%                | Trend              | Trend              | -       | 0.03[9][10]                       |
| Medicinal<br>Flare (ITT<br>Cohort)          | 17%                | -                  | -                  | 29%     | 0.039[9]                          |
| Composite SLE Responder Index (cSRI)        | 34%                | -                  | -                  | 20%     | 0.058[9]                          |

# Experimental Protocols Gene Expression Analysis in Human PBMCs



- Objective: To determine the effect of **Edratide** on the gene expression of peripheral blood mononuclear cells (PBMCs) from lupus patients.[3][4]
- Methodology:
  - Sample Collection: PBMCs were isolated from patients treated with Edratide or placebo for 26 weeks.[3][4]
  - RNA Extraction: Total RNA was extracted from the PBMCs.
  - Quantitative Real-Time PCR: The mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IFN-γ, IL-10, BLyS, caspase-3, caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).[3][4]

### **Murine Model of SLE**

- Objective: To evaluate the in vivo efficacy of Edratide in a spontaneous mouse model of lupus.
- · Methodology:
  - Animal Model: (NZB x NZW)F1 mice were used.
  - $\circ$  Treatment: Mice with established lupus were treated with **Edratide** (e.g., 50  $\mu$  g/mouse, subcutaneously, weekly for 10 weeks) or a vehicle control.[6]
  - Efficacy Assessment:
    - Proteinuria: Urine protein levels were monitored regularly.
    - Serology: Serum levels of anti-dsDNA antibodies were measured by ELISA.
    - Histopathology: Kidneys were examined for immune complex deposition by immunofluorescence staining.
    - Gene Expression: Spleen cells were harvested for RNA extraction and analysis of gene expression by DNA microarray and real-time RT-PCR.[7]



## **Conclusion and Future Directions**

**Edratide** is a novel, synthetic peptide with a well-defined mechanism of action that targets key pathways in the pathophysiology of SLE. While the Phase II PRELUDE trial did not meet its primary endpoints, the favorable safety profile and positive signals in secondary endpoints, particularly with the 0.5 mg dose, suggest a potential therapeutic benefit.[5][11] Researchers have noted that the 6-month duration of the trial may have been insufficient to demonstrate the full efficacy of an SLE-modifying agent, and that longer-term studies are warranted.[1] Future clinical development of **Edratide** will likely involve longer trial durations, the use of composite primary endpoints that include the BILAG index, and a focus on specific patient populations who may derive the most benefit.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. lupusnewstoday.com [lupusnewstoday.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (Edratide): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Altered gene expression in mice with lupus treated with edratide, a peptide that ameliorates the disease manifestations PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. lupus.bmj.com [lupus.bmj.com]
- 10. researchgate.net [researchgate.net]



- 11. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Edratide (TV-4710):
   A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1602343#the-discovery-and-development-of-edratide-tv-4710]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com